Enantioselective Aminohydroxylation with O-Pivaloylhydroxylamine Trifluoromethanesulfonate in Engineered Hemoproteins
O-Pivaloylhydroxylamine trifluoromethanesulfonate enabled a biocatalytic aminohydroxylation of styrenyl olefins catalyzed by an engineered cytochrome c variant. This system achieved high enantioselectivity with a total turnover number (TTN) of up to 2500 and 90% enantiomeric excess (ee) [1]. This performance demonstrates the compound's utility in generating chiral amino alcohols, a valuable class of pharmaceutical intermediates, through a direct and selective transformation.
| Evidence Dimension | Enantioselectivity and Catalyst Efficiency in Aminohydroxylation |
|---|---|
| Target Compound Data | Up to 2500 TTN, 90% ee [1] |
| Comparator Or Baseline | Not applicable; this is a primary report of a novel biocatalytic system. |
| Quantified Difference | N/A (Novel system establishment) |
| Conditions | Anaerobic conditions with engineered thermostable cytochrome c variant, O-pivaloylhydroxylamine as aminating reagent, styrenyl olefin substrates [1]. |
Why This Matters
The high TTN and enantioselectivity demonstrate the reagent's compatibility and efficiency in a protein-engineering context, providing a clear pathway for synthesizing enantioenriched 1,2-amino alcohols.
- [1] Cho, I.; Jia, Z.-J.; Arnold, F. H. Enantioselective Aminohydroxylation of Styrenyl Olefins Catalyzed by an Engineered Hemoprotein. Angew. Chem. Int. Ed. 2019, 58, 3138–3142. DOI: 10.1002/anie.201812968. View Source
